molecular formula C18H19N3O2S B2380370 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035036-29-2

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2380370
CAS RN: 2035036-29-2
M. Wt: 341.43
InChI Key: SIEZNAVPKZOGEB-BQYQJAHWSA-N
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Description

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Compounds and Medicinal Chemistry

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide contains structural units of furan and thiophene, which are significant in drug design due to their presence in bioactive molecules. The substitution of heteroaryl groups, such as furan-2-yl and thien-2-yl, in medicinal chemistry, especially in purine and pyrimidine nucleobases, nucleosides, and their analogues, has been highlighted. Modifications of these compounds aim to optimize antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This compound's structure is related to heteroaryl-substituted derivatives which are instrumental in developing targeted medications with improved activity and selectivity (Ostrowski, 2022).

Antifungal Pharmacophore Development

The compound's related structures are involved in developing antifungal pharmacophores. Structural Activity Relationship (SAR) studies of molecules against Fusarium oxysporum, a pathogen causing Bayoud disease, have shown that specific compounds with similar structural features as (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide possess common antifungal pharmacophore sites. These insights are crucial for understanding drug-target interactions and designing targeted molecules against fungal pathogens (Kaddouri et al., 2022).

Synthesis and Biological Activities of Pyrazole Heterocycles

Pyrazole structures, a component of the compound , are extensively used in synthesizing biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of heterocyclic appended pyrazoles offers valuable information for designing more active biological agents through various modifications and derivatizations. This aspect is crucial for advancing medicinal chemistry and developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives, present in the compound's structure, are of significant interest due to their therapeutic properties. The review of structure-activity relationships of thiophene derivatives in the last decade indicates a broad spectrum of molecular structures with various therapeutic properties. The interchange with the thiophene ring, including in structures like (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, provides insights into the development of compounds with optimized therapeutic effects (Drehsen & Engel, 1983).

properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-3-9-23-17)12-19-18(22)8-7-15-5-4-10-24-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEZNAVPKZOGEB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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